molecular formula C9H15N3O B2422672 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine CAS No. 2225137-20-0

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine

Cat. No.: B2422672
CAS No.: 2225137-20-0
M. Wt: 181.239
InChI Key: IVCVUYGTIKYXFG-UHFFFAOYSA-N
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Description

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine is a chemical compound with the molecular formula C9H15N3O It features a pyrazole ring substituted with an oxolane group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the oxolane group and the ethanamine chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a 1,3-diketone can form the pyrazole ring, which is then functionalized with the oxolane group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and oxolane-substituted amines. Examples include:

Uniqueness

What sets 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine apart is its unique combination of the pyrazole ring, oxolane group, and ethanamine chain. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-(oxolan-3-yl)pyrazol-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h5-6,8H,1-4,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCVUYGTIKYXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CN(N=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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